3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid 3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13289613
InChI: InChI=1S/C14H17ClO4/c1-3-7-19-14-11(15)8-10(5-6-13(16)17)9-12(14)18-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,17)/b6-5+
SMILES: CCCOC1=C(C=C(C=C1Cl)C=CC(=O)O)OCC
Molecular Formula: C14H17ClO4
Molecular Weight: 284.73 g/mol

3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid

CAS No.:

Cat. No.: VC13289613

Molecular Formula: C14H17ClO4

Molecular Weight: 284.73 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid -

Specification

Molecular Formula C14H17ClO4
Molecular Weight 284.73 g/mol
IUPAC Name (E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C14H17ClO4/c1-3-7-19-14-11(15)8-10(5-6-13(16)17)9-12(14)18-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,17)/b6-5+
Standard InChI Key FYLWDNBTOCCUAF-AATRIKPKSA-N
Isomeric SMILES CCCOC1=C(C=C(C=C1Cl)/C=C/C(=O)O)OCC
SMILES CCCOC1=C(C=C(C=C1Cl)C=CC(=O)O)OCC
Canonical SMILES CCCOC1=C(C=C(C=C1Cl)C=CC(=O)O)OCC

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid is C₁₄H₁₇ClO₄, with a molecular weight of 284.73 g/mol. Its IUPAC name, (E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid, reflects the trans configuration of the acrylic acid moiety. The structure comprises:

  • A phenyl ring with chloro (-Cl), ethoxy (-OCH₂CH₃), and propoxy (-OCH₂CH₂CH₃) substituents at positions 3, 5, and 4, respectively.

  • A prop-2-enoic acid group (-CH₂CH₂COOH) conjugated to the aromatic system.

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₄H₁₇ClO₄
Molecular Weight284.73 g/mol
SMILES NotationCCCOC1=C(C=C(C=C1Cl)C=CC(=O)O)OCC
SolubilityNot fully characterized

The presence of ethoxy and propoxy groups enhances lipophilicity compared to simpler cinnamic acid derivatives, potentially improving membrane permeability in biological systems .

Synthesis and Optimization

The synthesis of 3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid involves multi-step organic reactions, though detailed protocols remain scarce in public literature. General approaches for analogous compounds suggest:

Key Synthetic Routes

  • Claisen-Schmidt Condensation: A base-catalyzed reaction between substituted benzaldehydes and propionic acid derivatives . For example, 3-chloro-4-propoxyphenylacetaldehyde may undergo condensation with malonic acid under basic conditions.

  • Continuous Flow Reactors: Industrial-scale synthesis often employs flow chemistry to enhance yield and purity. This method allows precise control over reaction parameters (e.g., temperature, residence time), critical for managing the reactivity of halogenated intermediates.

Challenges in Synthesis

  • Regioselectivity: Ensuring proper positioning of the chloro, ethoxy, and propoxy groups requires careful selection of protecting groups.

  • Steric Hindrance: Bulky alkoxy substituents (e.g., propoxy) may slow reaction kinetics, necessitating elevated temperatures or catalysts .

Comparative Analysis with Analogues

The biological and chemical profiles of 3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid can be contextualized against related structures:

Compound NameSubstituentsMolecular Weight (g/mol)Key ActivitiesSource
3-(3-Chloro-4-propoxyphenyl)prop-2-enoic acidCl, OCH₂CH₂CH₃236.26Anti-inflammatory
3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acidCl, OCH₂CH₃, OH242.66Herbicidal
(E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enoic acidCl, OCH₂CH₃, OCH₃256.68Undetermined

Key Trends:

  • Alkoxy Chain Length: Propoxy groups (vs. methoxy) increase lipophilicity, potentially enhancing blood-brain barrier penetration .

  • Chloro Positioning: Meta-substitution (position 3) optimizes steric interactions with biological targets.

Applications and Future Directions

Pharmaceutical Development

  • Neuroinflammatory Disorders: The compound’s potential to modulate microglial activation merits investigation in Alzheimer’s disease models .

  • Topical Formulations: High lipophilicity supports dermal delivery for treating psoriasis or eczema.

Agricultural Uses

  • Herbicide Adjuvants: Synergistic effects with commercial herbicides could reduce application rates and resistance risks.

Research Gaps

  • Toxicology Profiles: Acute and chronic toxicity data are absent.

  • Structure-Activity Relationships (SAR): Systematic studies are needed to elucidate the role of propoxy vs. shorter alkoxy chains .

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